tert-Butyl (4-bromophenyl)(isopropyl)carbamate synthesis pathway
tert-Butyl (4-bromophenyl)(isopropyl)carbamate synthesis pathway
An In-Depth Technical Guide to the Synthesis of tert-Butyl (4-bromophenyl)(isopropyl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-bromophenyl)(isopropyl)carbamate is a valuable synthetic intermediate, frequently utilized in the fields of medicinal chemistry and materials science. Its structure combines a brominated aromatic ring, which is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), with a Boc-protected secondary amine. This protection strategy renders the nitrogen nucleophile inert to many reaction conditions, allowing for selective modification at the aryl bromide position before subsequent deprotection and further functionalization of the amine.
This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify the selection of reagents and conditions, and offer a self-validating protocol rooted in established chemical literature. The synthesis is logically approached as a two-stage process: first, the formation of the secondary amine intermediate, N-isopropyl-4-bromoaniline, followed by the protection of this amine with a tert-butoxycarbonyl (Boc) group.
Retrosynthetic Analysis & Strategic Overview
The synthetic strategy is best visualized through a retrosynthetic disconnection. The target carbamate is disconnected at the N-C(O) bond, revealing the key intermediate, N-isopropyl-4-bromoaniline, and the Boc-protecting group source, di-tert-butyl dicarbonate. The secondary amine intermediate is further disconnected at the N-isopropyl bond, leading back to the primary starting materials: 4-bromoaniline and a source for the isopropyl group, typically acetone.
Caption: Mechanism of Reductive Amination.
Experimental Protocol: Reductive Amination
This protocol is adapted from established procedures for the reductive amination of anilines. [1][2] Table 1: Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Moles (equiv) | Amount |
| 4-Bromoaniline | C₆H₆BrN | 172.03 | 1.0 | 10.0 g |
| Acetone | C₃H₆O | 58.08 | 1.2 | 4.05 mL |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | catalytic | ~1 mL |
| Methanol (Solvent) | CH₃OH | 32.04 | - | 100 mL |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 1.25 | 2.75 g |
| Diethyl Ether (for workup) | (C₂H₅)₂O | 74.12 | - | As needed |
| Saturated NaCl Solution | NaCl(aq) | - | - | As needed |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (10.0 g).
-
Dissolve the aniline in methanol (100 mL), followed by the addition of acetone (4.05 mL) and glacial acetic acid (~1 mL). The acid catalyzes the formation of the imine intermediate.
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Stir the mixture at room temperature for 30 minutes to allow for imine formation.
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Cool the flask in an ice-water bath to 0-5 °C.
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Add sodium borohydride (2.75 g) portion-wise over 20-30 minutes. Causality: This slow addition is crucial to control the exothermic reaction and prevent the uncontrolled release of hydrogen gas. The temperature should be maintained below 15 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water (~50 mL) to decompose any unreacted NaBH₄.
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Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium chloride (brine) solution (1 x 50 mL) to remove residual water and methanol.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-isopropyl-4-bromoaniline, typically as an oil or low-melting solid.
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The product can be purified further by flash column chromatography (eluting with a hexane/ethyl acetate gradient) or vacuum distillation if necessary.
Part II: Synthesis of tert-Butyl (4-bromophenyl)(isopropyl)carbamate
The second stage involves the protection of the newly formed secondary amine using di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride. This is a standard and highly efficient transformation. [3] Causality of Reagent Selection: Boc anhydride is an ideal reagent for this purpose. It is a stable, easy-to-handle solid that reacts cleanly with amines. The byproducts of the reaction are gaseous carbon dioxide and volatile tert-butanol, which are easily removed, simplifying the product workup. [4]
Reaction Mechanism: N-Boc Protection
The lone pair of electrons on the nitrogen of N-isopropyl-4-bromoaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc anhydride. This forms a tetrahedral intermediate which subsequently collapses. The tert-butyl carbonate anion is eliminated as a leaving group. This unstable anion then deprotonates the positively charged nitrogen, yielding the final carbamate product. The resulting tert-butyl bicarbonate decomposes into tert-butanol and carbon dioxide. [4][5]
Caption: Mechanism of N-Boc Protection.
Experimental Protocol: N-Boc Protection
This protocol is based on general procedures for the Boc protection of secondary amines. [5][6] Table 2: Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Moles (equiv) | Amount |
| N-isopropyl-4-bromoaniline | C₉H₁₂BrN | 214.10 | 1.0 | 10.0 g |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 1.1 | 11.2 g |
| Triethylamine (Et₃N) (Base) | C₆H₁₅N | 101.19 | 1.2 | 7.6 mL |
| Dichloromethane (DCM) (Solvent) | CH₂Cl₂ | 84.93 | - | 100 mL |
| 1M HCl Solution (for workup) | HCl(aq) | - | - | As needed |
| Saturated NaHCO₃ Solution | NaHCO₃(aq) | - | - | As needed |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed |
Procedure:
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In a 250 mL round-bottom flask, dissolve the crude N-isopropyl-4-bromoaniline (10.0 g) in dichloromethane (100 mL).
-
Add triethylamine (7.6 mL). Causality: While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine scavenges the proton generated during the reaction, driving the equilibrium towards the product and accelerating the reaction rate.
-
Add di-tert-butyl dicarbonate (11.2 g) to the solution. Gas evolution (CO₂) should be observed. The reaction is typically exothermic and may require cooling in an ice bath if the addition is done quickly.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the starting amine.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (1 x 50 mL) to remove triethylamine and its salt, water (1 x 50 mL), and saturated sodium bicarbonate solution (1 x 50 mL) to remove any acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography to afford the pure tert-Butyl (4-bromophenyl)(isopropyl)carbamate.
Characterization of Final Product
The identity and purity of the synthesized tert-Butyl (4-bromophenyl)(isopropyl)carbamate should be confirmed using standard analytical techniques.
Table 3: Expected Analytical Data
| Property | Value |
| CAS Number | 1133115-32-8 [7] |
| Molecular Formula | C₁₄H₂₀BrNO₂ [8] |
| Molecular Weight | 314.22 g/mol [8] |
| Appearance | White to off-white solid |
| ¹H NMR | Expect characteristic peaks for the tert-butyl group (~1.5 ppm, 9H, s), the isopropyl CH (~4.5-5.0 ppm, 1H, septet) and CH₃ (~1.2 ppm, 6H, d), and the aromatic protons in the 7.2-7.6 ppm region. |
| ¹³C NMR | Expect signals for the tert-butyl C (~80 ppm) and CH₃ (~28 ppm), the isopropyl CH (~50 ppm) and CH₃ (~22 ppm), aromatic carbons, and the carbamate carbonyl (~154 ppm). |
| Mass Spec (ESI+) | Expect [M+H]⁺ at m/z 314.07, 316.07 (characteristic isotopic pattern for Bromine). |
Safety and Handling
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4-Bromoaniline: Toxic and an irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Add slowly and in a controlled manner.
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Di-tert-butyl dicarbonate: Irritant and lachrymator. Handle in a fume hood.
-
Solvents: Dichloromethane, methanol, and diethyl ether are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of tert-Butyl (4-bromophenyl)(isopropyl)carbamate is reliably achieved through a robust two-step sequence. The initial reductive amination of 4-bromoaniline with acetone provides the key secondary amine intermediate, and a subsequent N-Boc protection yields the final product in high purity. The protocols detailed in this guide are based on well-established and scalable chemical transformations, providing a solid foundation for researchers requiring this versatile building block for their synthetic campaigns. Careful control of reaction conditions and adherence to safety protocols are paramount for a successful and safe outcome.
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